N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
CAS No.:
Cat. No.: VC16568215
Molecular Formula: C21H31ClN6
Molecular Weight: 403.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H31ClN6 |
|---|---|
| Molecular Weight | 403.0 g/mol |
| IUPAC Name | N-(4-butylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C21H30N6.ClH/c1-2-3-8-17-9-11-18(12-10-17)22-19-23-20(26-13-4-5-14-26)25-21(24-19)27-15-6-7-16-27;/h9-12H,2-8,13-16H2,1H3,(H,22,23,24,25);1H |
| Standard InChI Key | XPSYUHWUBVHLEB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Introduction
N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a complex organic compound that has garnered significant attention in the scientific community due to its unique molecular structure and potential applications in medicinal chemistry and material science. This compound features a triazine core with pyrrolidine substituents, which are crucial for its reactivity and biological interactions.
Molecular Characteristics
-
Molecular Formula: C21H31ClN6
Chemical Reactions
This compound can participate in various chemical reactions, including nucleophilic substitutions, which are influenced by the electronic properties of the substituents on the triazine ring. These properties can either enhance or inhibit its ability to undergo chemical transformations.
Potential Applications
N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is of interest for its potential therapeutic applications. Compounds with similar structures have been shown to modulate kinase activity, affecting processes such as cell proliferation and apoptosis. This suggests that it may have applications in treating diseases like cancer.
Biological Activity
The mechanism of action for this compound likely involves interaction with specific biological targets, such as protein kinases or other enzymes involved in cellular signaling pathways. Patents like EP1664128B1 and WO2006081230A2 describe derivatives of triazine compounds with biological activities, including protein kinase inhibition.
Stability and Environmental Factors
The stability of N-(4-butylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride may be influenced by environmental factors such as pH and temperature. Understanding its degradation pathways is crucial for effective application in scientific research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume